molecular formula C3H8ClF2NO B1380534 3-Amino-2,2-difluoropropan-1-ol hydrochloride CAS No. 1314395-95-3

3-Amino-2,2-difluoropropan-1-ol hydrochloride

Cat. No.: B1380534
CAS No.: 1314395-95-3
M. Wt: 147.55 g/mol
InChI Key: FJFXCDDQQBKYTO-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoropropan-1-ol hydrochloride is a useful research compound. Its molecular formula is C3H8ClF2NO and its molecular weight is 147.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2,2-difluoropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2NO.ClH/c4-3(5,1-6)2-7;/h7H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFXCDDQQBKYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various classes of fluorinated compounds, fluorinated amino alcohols represent a particularly valuable structural motif, finding application in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This guide provides a comprehensive overview of a robust synthetic pathway to 3-Amino-2,2-difluoropropan-1-ol hydrochloride, a key building block for the synthesis of novel fluorinated pharmaceuticals.

Strategic Approach to the Synthesis

The synthesis of this compound is a multi-step process that requires careful consideration of functional group compatibility and stereochemical control is not a factor in this achiral molecule. The chosen pathway focuses on the construction of the carbon skeleton with the key difluoro- and amino- functionalities, followed by functional group interconversion to yield the final product. The core of this strategy involves three key transformations:

  • Carbon-Carbon Bond Formation via Reformatsky Reaction: To construct the C3 backbone with the 2,2-difluoro moiety, a Reformatsky reaction is employed. This reaction allows for the formation of a carbon-carbon bond between an α-haloester and a carbonyl compound, in this case, an imine.

  • Reduction of the Ester Functionality: Subsequent reduction of the ester group in the Reformatsky product yields the primary alcohol.

  • Deprotection and Salt Formation: The final step involves the removal of the nitrogen protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

This guide will now delve into the detailed experimental procedures for each of these stages, providing insights into the rationale behind the choice of reagents and reaction conditions.

Visualizing the Synthesis Pathway

Synthesis_Pathway A Ethyl bromodifluoroacetate C N-Boc-3-amino-2,2-difluoropropanoate A->C Reformatsky Reaction (Zn, THF) B N-Boc-imine B->C D N-Boc-3-amino-2,2-difluoropropan-1-ol C->D Reduction (e.g., LiAlH4, THF) E This compound D->E Deprotection & Salt Formation (HCl in Dioxane)

Figure 1: Overall synthetic scheme for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl N-Boc-3-amino-2,2-difluoropropanoate

The initial step involves the synthesis of the key intermediate, a protected α,α-difluoro-β-amino ester, via a Reformatsky reaction. The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is strategically advantageous due to its stability under the reaction conditions and its straightforward removal in the final step.[1]

Reaction:

Protocol:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents). The flask is evacuated and backfilled with nitrogen three times. Anhydrous tetrahydrofuran (THF) is then added.

  • Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature. The reaction mixture is gently heated to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy grey color. The mixture is then stirred at reflux for 1-2 hours to ensure complete formation of the organozinc reagent.

  • Imine Addition: The reaction mixture is cooled to 0 °C. A solution of the appropriate N-Boc protected imine (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction Progression and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Purification: The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl N-Boc-3-amino-2,2-difluoropropanoate.

Expert Insights: The choice of the N-Boc imine is critical for the success of this reaction. The imine can be prepared separately by the condensation of the corresponding aldehyde with N-Boc-amine. The diastereoselectivity of the Reformatsky reaction can be influenced by the choice of chiral auxiliaries on the imine if an enantiomerically pure product is desired.[2]

Part 2: Reduction of Ethyl N-Boc-3-amino-2,2-difluoropropanoate to N-Boc-3-amino-2,2-difluoropropan-1-ol

The reduction of the ester functionality to a primary alcohol is a crucial step. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, even in the presence of the difluoromethylene group.[3]

Reaction:

Protocol:

  • Preparation of LiAlH4 suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous THF is prepared and cooled to 0 °C.

  • Ester Addition: A solution of ethyl N-Boc-3-amino-2,2-difluoropropanoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension at 0 °C.

  • Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Quenching: Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup). This procedure is crucial for the safe decomposition of excess LiAlH4 and results in the formation of a granular precipitate that is easy to filter.

  • Work-up and Purification: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF and ethyl acetate. The combined filtrates are concentrated under reduced pressure to give the crude N-Boc-3-amino-2,2-difluoropropan-1-ol, which can be purified by column chromatography if necessary.

Trustworthiness of the Protocol: The Fieser workup is a well-established and reliable method for quenching LiAlH4 reductions, ensuring both safety and ease of product isolation. Careful and slow addition of the quenching reagents is paramount to control the exothermic reaction.

Part 3: Deprotection and Formation of this compound

The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is efficiently achieved by treating the N-Boc protected amino alcohol with a solution of hydrogen chloride in an organic solvent.[4][5]

Reaction:

Protocol:

  • Deprotection: The N-Boc-3-amino-2,2-difluoropropan-1-ol (1.0 equivalent) is dissolved in anhydrous 1,4-dioxane. A solution of 4M HCl in 1,4-dioxane (3-5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Monitoring and Isolation: The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting solid residue is triturated with diethyl ether or a mixture of diethyl ether and hexane to induce precipitation of the hydrochloride salt. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.

Self-Validation: The formation of a precipitate upon the addition of a non-polar solvent like diethyl ether is a strong indication of the successful formation of the salt. The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy and melting point determination.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl N-Boc-3-amino-2,2-difluoropropanoateC10H17F2NO4265.24Colorless oil
N-Boc-3-amino-2,2-difluoropropan-1-olC8H15F2NO3223.21White solid
This compoundC3H8ClF2NO147.55White crystalline solid

Conclusion

This guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By employing a strategic sequence of a Reformatsky reaction, ester reduction, and a final deprotection/salt formation step, this valuable fluorinated building block can be accessed in a controlled and efficient manner. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to synthesize this and related fluorinated amino alcohols for their specific applications. As with any chemical synthesis, proper safety precautions and adherence to good laboratory practices are essential for successful and safe execution.

References

  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564. [Link]

  • Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. The Journal of Organic Chemistry, 62(22), 7553-7556. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (1997). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Peptide Science, 43(4), 277-280. [Link]

  • ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to 3-Amino-2,2-difluoropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 3-Amino-2,2-difluoropropan-1-ol hydrochloride (CAS No: 155310-11-5), a fluorinated amino alcohol of interest in pharmaceutical and materials science research.[1][2][3] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous fluorinated compounds, to predict and interpret its spectral features. Detailed, field-proven protocols for acquiring and validating this spectroscopic data are also presented, offering a comprehensive resource for researchers and drug development professionals engaged in the synthesis and characterization of novel fluorinated molecules.

Introduction: The Significance of Fluorinated Amino Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] this compound, with its geminal difluoro group adjacent to both an amino and a hydroxyl functional group, represents a versatile building block for creating complex molecules with tailored properties.

Accurate structural elucidation through spectroscopic analysis is a critical, non-negotiable step in the development of any new chemical entity. This guide serves as a predictive framework for the spectroscopic characterization of this compound, providing a robust foundation for its synthesis, quality control, and application in further research.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic output are:

  • A three-carbon backbone.

  • A primary alcohol (C1).

  • A geminal difluoro group at the C2 position.

  • A primary amine, protonated as an ammonium chloride salt, at the C3 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization. The presence of fluorine will introduce characteristic splitting patterns due to heteronuclear coupling (J-coupling).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals, each corresponding to the methylene protons at C1 and C3, and the hydroxyl and amine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CH₂ OH (C1)3.8 - 4.2Triplet (t)³JHF ≈ 12-18 Hz
CH₂ NH₃⁺ (C3)3.3 - 3.7Triplet (t)³JHF ≈ 12-18 Hz
OH and NH₃⁺ 2.0 - 5.0 (broad)Singlet (s, broad)N/A

Causality Behind Predictions:

  • The protons on C1 and C3 are adjacent to the electron-withdrawing CF₂ group, which will shift their signals downfield.

  • The protons on C1 and C3 will be split by the two fluorine atoms on C2 into a triplet, due to three-bond (³JHF) coupling.

  • The hydroxyl and amine protons are exchangeable and will likely appear as a broad singlet, the position of which is highly dependent on the solvent and concentration. In D₂O, these signals will disappear due to H-D exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide critical information about the carbon backbone. The key feature will be the large one-bond and two-bond carbon-fluorine couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C H₂OH (C1)60 - 65Triplet (t)²JCF ≈ 20-30 Hz
C F₂ (C2)120 - 125Triplet (t)¹JCF ≈ 230-260 Hz
C H₂NH₃⁺ (C3)40 - 45Triplet (t)²JCF ≈ 20-30 Hz

Causality Behind Predictions:

  • C2: The carbon directly bonded to two fluorine atoms will be significantly deshielded and will exhibit a very large one-bond coupling constant (¹JCF), appearing as a triplet. This is the most unambiguous signal in the ¹³C NMR spectrum.[4]

  • C1 and C3: These carbons, adjacent to the CF₂ group, will also be split into triplets due to two-bond coupling with the fluorine atoms (²JCF).[5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides a direct window into the fluorine environment.

Fluorine Assignment Predicted Chemical Shift (δ, ppm vs. CFCl₃) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
CF₂ -90 to -120Triplet of triplets (tt)³JFH(C1) ≈ 12-18 Hz, ³JFH(C3) ≈ 12-18 Hz

Causality Behind Predictions:

  • The chemical shift is in the typical range for aliphatic geminal difluorides.

  • The fluorine signal will be split by the two adjacent protons on C1 into a triplet and further split by the two adjacent protons on C3 into another triplet, resulting in a triplet of triplets.

cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (DMSO-d6 or D2O) h1 ¹H NMR Acquisition prep->h1 c13 ¹³C NMR Acquisition (Proton Decoupled) prep->c13 f19 ¹⁹F NMR Acquisition prep->f19 data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) h1->data_proc c13->data_proc f19->data_proc analysis Spectral Analysis (Chemical Shifts, Multiplicity, Coupling Constants) data_proc->analysis structure Structural Confirmation analysis->structure

Figure 2: Standard workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Typical parameters: 64 scans, 2-second relaxation delay, 30° pulse angle.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
O-H (alcohol)3200 - 3600 (broad)Stretching
N-H (ammonium)2800 - 3200 (broad)Stretching
C-H (alkane)2850 - 3000Stretching
N-H (ammonium)1500 - 1650Bending
C-F1000 - 1200 (strong)Stretching
C-O1050 - 1150Stretching

Causality Behind Predictions:

  • The broad O-H and N-H stretches are characteristic of hydrogen-bonded hydroxyl and ammonium groups.[6]

  • The C-F stretching vibrations typically give rise to very strong and distinct peaks in the fingerprint region.

  • The presence of both C-O and C-N stretching will contribute to the complexity of the fingerprint region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

  • [M+H]⁺ (for the free base): Expected at m/z 112.05. The hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated.

  • [M-OH]⁺: Expected at m/z 95.04. Loss of the hydroxyl group.

  • [M-H₂O]⁺: Expected at m/z 94.04. Loss of water.

cluster_ms Mass Spectrometry Workflow sample_prep Sample Preparation (Dilute in MeOH/H₂O) ionization Electrospray Ionization (ESI+) sample_prep->ionization mass_analysis Mass Analysis (e.g., TOF or Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Figure 3: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample directly into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion: A Framework for Confident Characterization

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By integrating the predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure and purity of this valuable fluorinated building block. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This document serves as an essential resource for any scientist working with this or structurally related fluorinated compounds, facilitating efficient and accurate chemical analysis in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Pharmaffiliates. 3-Amino-2,2-difluoropropan-1-ol. [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Willis, C. J. (1977). Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry, 55(13), 2465-2470.
  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • Chemistry LibreTexts. Multinuclear NMR. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 3-Amino-2,2-difluoropropan-1-ol hydrochloride. It is intended for researchers, chemists, and drug development professionals who work with this and structurally similar fluorinated building blocks. The protocols and insights herein are synthesized from established safety data, toxicological precedents of related molecules, and field-proven laboratory best practices. The guiding principle of this document is that a profound understanding of a compound's potential reactivity and metabolic fate is the cornerstone of a robust safety culture.

Introduction: The Significance and Challenges of Fluorinated Amino Alcohols

Fluorine-containing amino acids and their derivatives are of increasing importance in modern drug discovery.[1] The strategic introduction of fluorine, particularly the gem-difluoro motif, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable chiral building block used in the synthesis of novel pharmaceutical candidates.[2][3]

However, the very properties that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. While comprehensive toxicological data for this specific molecule is not widely published, the presence of a difluorinated carbon, a primary amine, and an alcohol functional group requires careful consideration of its potential hazards. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all laboratory personnel.

Compound Profile and Hazard Identification

A foundational understanding of the compound's physical and chemical properties is the first step in risk assessment.

Chemical and Physical Properties

The following table summarizes the key properties of the parent compound, 3-Amino-2,2-difluoropropan-1-ol, and its hydrochloride salt.

PropertyValueSource
Chemical Name This compound-
Parent CAS Number 155310-11-5[4][5][6][7][8]
Molecular Formula C₃H₈ClF₂NO-
Molecular Weight 147.55 g/mol -
Appearance White or colorless to yellow solid or liquid[5]
Predicted Boiling Point 216.2 ± 35.0 °C[6]
Predicted Flash Point 84.6 ± 25.9 °C[6]
Storage Conditions 2-8°C, Keep in a dark, dry, and sealed container[5][7]
GHS Hazard Classification

Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance.[4][9][10][11] The following GHS classifications are anticipated:

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Acute Toxicity, DermalHarmful in contact with skinH312
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationHarmful if inhaledH332
Specific Target Organ ToxicityMay cause respiratory irritationH335

The Principle of Cautious Handling: Toxicological Context

A key aspect of expert-level chemical handling is acknowledging what is not known. The toxicological properties of this compound have not been fully investigated.[12] Therefore, it is prudent to assume it is toxic and to handle it with the highest degree of care.[13]

The causality for this high level of caution stems from the metabolic fate of similar small fluorinated molecules. For instance, the related compound 1,3-difluoro-2-propanol is known to be metabolized in vivo to the highly toxic (-) erythrofluorocitrate, a potent inhibitor of aconitate hydratase.[14] It is plausible that 3-Amino-2,2-difluoropropan-1-ol could undergo metabolic defluorination or other transformations leading to toxic byproducts. The hydrochloride salt itself can contribute to the compound's irritant properties, particularly in the presence of moisture.

Engineering Controls & Personal Protective Equipment (PPE)

Exposure prevention follows the hierarchy of controls. Since elimination and substitution are not options for researchers using this specific building block, a strict adherence to engineering controls and PPE is mandatory.

cluster_controls Hierarchy of Controls node_engineering Engineering Controls (Primary Barrier) node_admin Administrative Controls (Procedural Safety) node_engineering->node_admin followed by node_ppe Personal Protective Equipment (Last Line of Defense) node_admin->node_ppe supported by

Caption: The Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood.[15]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The proper selection and use of PPE is critical to prevent exposure.[16]

Protection TypeSpecificationRationale
Body Flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities.Protects against splashes and contamination of personal clothing.
Hands Nitrile gloves (double-gloving is recommended). Consult manufacturer's compatibility chart.Prevents dermal absorption. Double-gloving provides additional protection against tears and rapid permeation.[16]
Eyes/Face Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high splash risk.[16][17]Protects against splashes that can cause serious eye irritation or damage.
Respiratory A NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill.Prevents inhalation of airborne powder or aerosols, which can cause respiratory irritation.

Standard Operating Protocol (SOP) for Handling

This section outlines a self-validating workflow for handling the compound. Each step is designed to minimize risk and ensure procedural integrity.

prep 1. Pre-Handling Checklist weigh 2. Weighing & Transfer (in Hood) prep->weigh dissolve 3. Dissolution & Reaction Setup weigh->dissolve cleanup 4. Post-Handling Decontamination dissolve->cleanup waste 5. Waste Disposal cleanup->waste

Caption: Standard Experimental Workflow for Safe Handling.

Preparation & Pre-Handling Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and the airflow is adequate.

  • Assemble PPE: Don all required PPE as specified in Section 3.2.

  • Locate Emergency Equipment: Confirm the location and operational status of the safety shower, eyewash station, fire extinguisher, and spill kit.

  • Prepare Antidote: Ensure a tube of 2.5% calcium gluconate gel is available in the laboratory's first aid kit.[15][18] While primarily for hydrofluoric acid exposure, its availability is a prudent measure when working with novel fluorinated compounds.

  • Prepare Work Area: Cover the work surface in the fume hood with absorbent, disposable bench paper.

Aliquoting & Weighing
  • Transport: Transport the sealed container of the chemical from storage to the fume hood in a secondary container.

  • Weighing: If weighing the solid, use a tared weigh boat or vial inside the hood. Avoid creating dust. If the compound is a liquid, transfer it using a calibrated pipette.

  • Transfer: Carefully transfer the weighed compound into the reaction vessel.

  • Seal: Immediately and securely recap the primary container.

Post-Handling & Decontamination
  • Clean: Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. This should be done within the fume hood.

  • Wipe Down: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the contaminated bench paper as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[13]

Storage and Waste Management

Proper storage and disposal are critical to long-term laboratory safety.

  • Storage: Store the compound in its original, tightly sealed container in a designated, ventilated, and cool location (2-8°C).[5][12] Ensure it is stored away from incompatible materials such as strong acids and oxidizing agents.[12][16]

  • Waste Disposal: All contaminated materials, including excess reagent, contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste.[19] Do not dispose of this chemical down the drain.[20] Label waste containers clearly with the full chemical name and associated hazards.

Emergency Response Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

event Exposure Event skin Skin Contact event->skin eyes Eye Contact event->eyes inhale Inhalation event->inhale ingest Ingestion event->ingest action_skin Remove Clothing Flush with Water (15+ min) Apply Calcium Gluconate Gel Seek Medical Attention skin->action_skin action_eyes Flush with Eyewash (15+ min) Hold Eyelids Open Seek IMMEDIATE Medical Attention eyes->action_eyes action_inhale Move to Fresh Air Keep Comfortable Seek Medical Attention inhale->action_inhale action_ingest Rinse Mouth DO NOT Induce Vomiting Seek IMMEDIATE Medical Attention ingest->action_ingest

Caption: Decision Tree for Emergency Exposure Response.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes, preferably under a safety shower.[21][22] After flushing, massage 2.5% calcium gluconate gel onto the affected area.[18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes using an eyewash station.[12][23][24] Hold the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[12][20] Keep them warm and at rest. Seek medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[12] DO NOT induce vomiting.[19][20] Ingestion can cause severe damage and perforation.[12][19] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Chemical Spills
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate the area.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert all personnel.[17]

    • If safe to do so, close the door to the laboratory.

    • Contact your institution's Environmental Health & Safety (EHS) department and emergency services immediately.[23]

Conclusion

This compound is a valuable tool in drug discovery, but its safe use is non-negotiable. The potential for skin, eye, and respiratory irritation, combined with an uncharacterized toxicological profile, demands a conservative and rigorous approach. By understanding the rationale behind safety protocols—from the potential for metabolic toxicity to the specific actions of emergency first aid—researchers can create a self-validating system of safety. Always treat compounds of unknown toxicity as highly hazardous and prioritize the hierarchy of controls to ensure a safe and productive research environment.

References

  • Cole, C. P., & Le, V. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dichloropropene. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. [Link]

  • National Center for Biotechnology Information (NCBI). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Mead, R. J., et al. (1990). The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. [Link]

  • Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]

  • University of California, Riverside. Standard Operating Procedure for Fluorine Gas. [Link]

  • Wang, M., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. MDPI. [Link]

  • Ni, C., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Kuroda, Y., et al. (2002). [Toxicity of dichloropropanols]. PubMed. [Link]

  • PubChem. Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. [Link]

  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
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An In-depth Technical Guide to 3-Amino-2,2-difluoropropan-1-ol Hydrochloride: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] While simple substitutions on aromatic rings are common, the demand for more sophisticated, sp³-rich fluorinated motifs has led to the development of specialized chemical building blocks.[3][4]

Among these, 3-Amino-2,2-difluoropropan-1-ol hydrochloride stands out as a particularly valuable synthon. It strategically combines three critical functionalities: a primary amine and a primary alcohol for versatile downstream chemical modifications, and a geminal difluoro group (CF₂). This guide offers an in-depth analysis of this building block, providing researchers, chemists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and strategic application.

Physicochemical Profile and Structural Insights

The utility of this compound stems directly from its unique structural arrangement. The gem-difluoro group, positioned between the amino and hydroxyl termini, exerts a profound influence on the molecule's electronic and conformational properties.

PropertyValueSource(s)
Chemical Name This compound[5]
CAS Number 1314395-95-3[5]
Free Base CAS 155310-11-5[6][7][8][9]
Molecular Formula C₃H₈ClF₂NO[5]
Molecular Weight 147.55 g/mol [5]
Appearance White or colorless to yellow solid or liquid[7]
Boiling Point (Free Base) 216.2 ± 35.0 °C (Predicted)[8]
Purity Typically ≥95-97%[7][10]
Storage 2-8°C, keep in a dark place, sealed in dry conditions[7][11]
The Impact of the Gem-Difluoro Group:

The CF₂ moiety is more than just a metabolic shield; it is a powerful modulator of physicochemical properties:

  • Metabolic Stability: The exceptional strength of the C-F bond makes the CF₂ group highly resistant to oxidative metabolism, a common pathway for drug degradation. This can significantly enhance a drug's half-life and bioavailability.[1]

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent primary amine. This reduction in basicity can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding). Studies on similar structures show that gem-difluorination can decrease pKa values by 0.3-0.5 units.[12]

  • Bioisosterism: The CF₂ group is recognized as a non-classical bioisostere of a carbonyl (C=O) group, an ether oxygen, or a sulfone.[13] This allows chemists to replace metabolically labile or synthetically challenging groups while preserving or enhancing biological activity.

  • Conformational Control: The fluorine atoms can induce a gauche effect, influencing the torsional angles of the carbon backbone. This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to improved target binding affinity.

Synthetic Strategies and Methodologies

While multiple proprietary methods exist for the synthesis of fluorinated building blocks, a general and logical retrosynthetic approach can be outlined based on established organofluorine chemistry. A common strategy involves the introduction of the gem-difluoro unit onto a suitable carbonyl-containing precursor.

G cluster_0 Retrosynthetic Analysis Target 3-Amino-2,2-difluoropropan-1-ol FGI1 Functional Group Interconversion (FGI) Target->FGI1 Deprotection Intermediate1 Protected Amino/Hydroxy Precursor e.g., Boc-NH-CF₂-CH₂-OTBS FGI1->Intermediate1 Difluorination Key Step: Deoxofluorination Intermediate1->Difluorination Precursor Keto-ester or Keto-amide Precursor e.g., Boc-NH-C(O)-CO₂Et Difluorination->Precursor

Caption: Retrosynthetic pathway for 3-amino-2,2-difluoropropan-1-ol.

Representative Experimental Protocol: A Two-Stage Approach

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and substrate requirements.

Stage 1: Deoxofluorination of a Keto-Ester Precursor

The key transformation is the conversion of a ketone to the CF₂ group. This is often achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or one of its safer, modern analogs.

  • Preparation: To a cooled (0 °C), stirred solution of a suitable keto-ester precursor (e.g., ethyl 3-(tert-butoxycarbonylamino)-2-oxopropanoate) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere, slowly add DAST (2.2 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to quench the excess fluorinating agent.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (ethyl 3-(tert-butoxycarbonylamino)-2,2-difluoropropanoate) by column chromatography on silica gel.

Stage 2: Reduction and Deprotection

  • Ester Reduction: Dissolve the purified difluorinated ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add a reducing agent, such as lithium aluminum hydride (LAH) (2.0 eq) or lithium borohydride (LiBH₄) (2.0 eq), portion-wise.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash thoroughly with ethyl acetate.

  • Boc Deprotection & Salt Formation: Concentrate the filtrate to obtain the Boc-protected alcohol. Dissolve the crude material in a suitable solvent like 1,4-dioxane or diethyl ether and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane). Stir at room temperature for 1-2 hours.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Strategic Applications in Medicinal Chemistry

The true value of this building block lies in its ability to be readily incorporated into lead compounds to solve common drug development challenges. The dual amine and alcohol functionalities provide orthogonal handles for a wide range of chemical transformations.

G cluster_workflow Drug Discovery Workflow Integration Start Lead Compound (e.g., with metabolic liability or poor PK properties) BuildingBlock Introduce: 3-Amino-2,2-difluoropropan-1-ol HCl Start->BuildingBlock Coupling Synthetic Coupling (Amidation, Alkylation, etc.) BuildingBlock->Coupling NewAnalog New Analog with -NH-CH₂-CF₂-CH₂-OH Motif Coupling->NewAnalog Outcome1 Improved Metabolic Stability (Blocked Oxidation Site) NewAnalog->Outcome1 Outcome2 Modulated pKa (Altered Solubility/Permeability) NewAnalog->Outcome2 Outcome3 Enhanced Binding Affinity (Conformational Constraint) NewAnalog->Outcome3

Caption: Logic flow for improving drug properties using the building block.

Protocol: Amide Bond Formation via Peptide Coupling

This protocol describes the coupling of a carboxylic acid to the primary amine of the building block, one of the most common reactions in medicinal chemistry.

  • Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt and activate the carboxylic acid without competing in the reaction.

  • Step-by-Step Methodology:

    • Activation: In a dry reaction vial under an inert atmosphere, dissolve the carboxylic acid of interest (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

    • Addition: Add a solution of this compound (1.2 eq) in DMF to the activated mixture.

    • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor for completion using LC-MS.

    • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude product via flash column chromatography or preparative HPLC to yield the desired amide.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling. The safety profile is similar to other small-molecule aminofluorinated compounds.

Hazard ClassGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity / Irritation H302: Harmful if swallowed.[10][11][14] H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][10][11][14] H319: Causes serious eye irritation.[6][14] H335: May cause respiratory irritation.[6][14]P260/P261: Do not breathe dust/fume/gas/mist/vapors/spray.[10][11][15] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][10][11][16] P301+P317: IF SWALLOWED: Get medical help.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Handling Recommendations:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is mandatory.[15]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[15]

Conclusion

This compound is a powerful and versatile building block that provides a direct route to incorporating the metabolically robust and electronically influential 3-amino-2,2-difluoropropanol scaffold. Its ability to modulate pKa, serve as a bioisostere, and impart conformational rigidity makes it an invaluable tool for overcoming common hurdles in drug discovery projects. By understanding its properties and mastering the protocols for its incorporation, researchers can significantly expand their chemical space and accelerate the development of safer and more effective therapeutics.

References

  • Sonoda, T., & Kobayashi, H. (1977). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry. [Link]

  • Gajda, A., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules. [Link]

  • Wang, Y., et al. (2014). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • Wroblewska, A., & Leśniak, S. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. [Link]

  • Li, Y., et al. (2024). β,β-Difluoro Peroxides as Fluorinated C2-Building Blocks for the Construction of Functionalized Indolizines. Molecules. [Link]

  • Giri, R., et al. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • ResearchGate. gem-Difluorocycloalkyl building blocks prepared via the.... [Link]

  • WIPO Patentscope. Preparation method of 3-amino-1,2-propanediol. [Link]

  • Reddy, V. P., & Ramana, C. V. (2024). gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. Organic & Biomolecular Chemistry. [Link]

  • Halocarbon Life Sciences. Fluorinated Building Blocks. [Link]

  • Mykhailiuk, P. K., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Google Patents.Synthesis method of 3-amino-1,2-propanediol.
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Methodological & Application

Asymmetric Synthesis of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride: A Detailed Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Amino Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Fluorine's unique characteristics, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance metabolic stability, binding affinity, and bioavailability. Within the realm of fluorinated building blocks, chiral 1,3-amino alcohols are of particular interest due to their prevalence in a wide array of biologically active compounds.

3-Amino-2,2-difluoropropan-1-ol and its enantiomerically pure forms represent a valuable scaffold for the synthesis of novel therapeutics. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, influencing hydrogen bonding networks and conformational preferences, while the chiral amino alcohol motif provides a key pharmacophoric element. This application note provides a comprehensive overview and detailed protocols for the asymmetric synthesis of 3-Amino-2,2-difluoropropan-1-ol hydrochloride, aimed at researchers, scientists, and professionals in drug development.

Strategic Approach to Asymmetric Synthesis: Retrosynthetic Analysis

The key challenge in synthesizing chiral 3-Amino-2,2-difluoropropan-1-ol lies in the stereoselective construction of the chiral center bearing the hydroxyl group. A logical and well-established strategy is the asymmetric reduction of a prochiral ketone precursor. This retrosynthetic approach is outlined below:

G Target ()-3-Amino-2,2-difluoropropan-1-ol Hydrochloride N_Protected_Alcohol N-Protected ()-3-Amino-2,2-difluoropropan-1-ol Target->N_Protected_Alcohol Deprotection N_Protected_Ketone N-Protected 3-Amino-2,2-difluoropropan-1-one N_Protected_Alcohol->N_Protected_Ketone Asymmetric Reduction Starting_Materials Commercially Available Starting Materials N_Protected_Ketone->Starting_Materials Synthesis

Caption: Retrosynthetic analysis for the asymmetric synthesis of this compound.

This strategy hinges on two critical transformations: the synthesis of a suitable N-protected 3-amino-2,2-difluoropropan-1-one and its subsequent highly enantioselective reduction. The choice of the nitrogen protecting group is crucial, as it must be stable during the synthesis of the ketone and the reduction step, yet readily cleavable to yield the final hydrochloride salt. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its robustness and facile removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-3-amino-2,2-difluoropropan-1-one

The synthesis of the N-protected aminoketone precursor can be achieved from commercially available starting materials. A plausible route involves the reaction of an N-Boc protected amino acid derivative with a difluoro-containing nucleophile or electrophile. For the purpose of this guide, we will outline a general procedure for its preparation, which may require optimization based on specific laboratory conditions and available reagents.

Materials and Reagents
ReagentSupplierGrade
N-Boc-glycineMajor SuppliersReagent Grade
Ethyl 2,2-difluoroacetateMajor SuppliersReagent Grade
n-Butyllithium (n-BuLi) in hexanesMajor Suppliers2.5 M
Anhydrous Tetrahydrofuran (THF)Major SuppliersAnhydrous, >99.9%
Hydrochloric acid (HCl)Major SuppliersACS Reagent Grade
Diethyl etherMajor SuppliersAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.-
BrineIn-house prep.-
Anhydrous magnesium sulfate (MgSO₄)Major SuppliersAnhydrous
Step-by-Step Procedure
  • Preparation of the Weinreb Amide: To a solution of N-Boc-glycine (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction mixture at room temperature for 12 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-Boc-glycine Weinreb amide.

  • Grignard Reagent Formation (Alternative): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether. Add a solution of ethyl 2,2-difluoro-2-bromoacetate (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once the reaction has started, add the remaining solution dropwise and reflux for 1 hour.

  • Synthesis of the Ketone: To a solution of the N-Boc-glycine Weinreb amide (1.0 eq) in anhydrous THF at -78 °C, add a solution of the difluoromethyl Grignard reagent (prepared in the previous step) or another suitable difluoromethyl nucleophile dropwise. Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-amino-2,2-difluoropropan-1-one.

Protocol 2: Asymmetric Reduction of N-Boc-3-amino-2,2-difluoropropan-1-one using a Chiral Oxazaborolidine Catalyst (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly stereoselective hydride transfer.[3]

G cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine (e.g., (S)-Me-CBS) Catalyst_Borane Catalyst-Borane Complex Catalyst->Catalyst_Borane + BH₃•THF Transition_State Six-membered Ring Transition State Catalyst_Borane->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Alcohol N-Boc-(S)-3-amino-2,2- difluoropropan-1-ol Product_Complex->Alcohol Regenerated_Catalyst Regenerated Catalyst Product_Complex->Regenerated_Catalyst Ketone N-Boc-3-amino-2,2- difluoropropan-1-one Borane BH₃•THF Regenerated_Catalyst->Catalyst_Borane + BH₃•THF

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Materials and Reagents
ReagentSupplierGrade
N-Boc-3-amino-2,2-difluoropropan-1-oneSynthesizedPurified
(S)-2-Methyl-CBS-oxazaborolidineMajor Suppliers1 M in toluene
Borane-tetrahydrofuran complex (BH₃•THF)Major Suppliers1 M in THF
Anhydrous Tetrahydrofuran (THF)Major SuppliersAnhydrous, >99.9%
MethanolMajor SuppliersAnhydrous
Hydrochloric acid (HCl) in diethyl etherMajor Suppliers2 M
Diethyl etherMajor SuppliersAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.-
BrineIn-house prep.-
Anhydrous magnesium sulfate (MgSO₄)Major SuppliersAnhydrous
Step-by-Step Procedure for the Synthesis of (S)-3-Amino-2,2-difluoropropan-1-ol Hydrochloride
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous THF to the flask and cool the solution to 0 °C.

  • Catalyst Activation: Slowly add borane-THF complex (0.6 eq, 1 M in THF) to the catalyst solution and stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve N-Boc-3-amino-2,2-difluoropropan-1-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reduction: After the addition of the substrate is complete, add an additional portion of borane-THF complex (0.6 eq, 1 M in THF) dropwise over 1 hour. Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

  • Extraction and Purification of N-Boc Protected Alcohol: To the residue, add diethyl ether and saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Boc-(S)-3-amino-2,2-difluoropropan-1-ol can be purified by flash column chromatography on silica gel.

  • Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-3-amino-2,2-difluoropropan-1-ol in a minimal amount of anhydrous diethyl ether. Cool the solution to 0 °C and add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.

  • Isolation of the Final Product: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-Amino-2,2-difluoropropan-1-ol hydrochloride.

Expected Results and Characterization

The asymmetric reduction should proceed with high enantioselectivity, typically >95% enantiomeric excess (ee). The yield of the final product after purification is expected to be in the range of 70-85%.

ParameterExpected ValueAnalytical Method
Yield70-85%Gravimetric analysis
Enantiomeric Excess>95% eeChiral HPLC/GC
Purity>98%¹H NMR, ¹³C NMR, ¹⁹F NMR, Elemental Analysis

Causality and Experimental Insights

  • Choice of Protecting Group: The Boc group is ideal for this synthesis as it is stable to the likely nucleophilic and basic conditions used to prepare the ketone precursor. Its acid-lability allows for a straightforward deprotection in the final step to yield the hydrochloride salt directly.[4]

  • CBS Catalyst Selection: The choice between (R)- and (S)-CBS catalysts determines the stereochemistry of the final product. The (S)-catalyst, as described in the protocol, will stereoselectively deliver the hydride to the Re-face of the ketone, yielding the (S)-alcohol. Conversely, the (R)-catalyst would produce the (R)-alcohol.

  • Temperature Control: Maintaining a low temperature during the CBS reduction is critical for achieving high enantioselectivity.[5] Higher temperatures can lead to a competing, non-catalyzed reduction by borane, which is not stereoselective and will lower the overall ee of the product.

  • Stoichiometry of Borane: The stoichiometry of the borane reducing agent is carefully controlled. An initial portion is used to activate the CBS catalyst, and the subsequent portion is for the reduction of the ketone. Using a large excess of borane can increase the rate of the non-catalyzed background reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low enantiomeric excess (ee)- Inactive or aged CBS catalyst- Reaction temperature too high- Excess borane- Use a fresh bottle of CBS catalyst- Ensure strict temperature control at 0 °C or lower- Add borane slowly and in the specified amounts
Incomplete reaction- Insufficient reducing agent- Low reaction temperature- Add an additional small portion of borane-THF- Allow the reaction to stir for a longer period or slightly increase the temperature (e.g., to room temperature) after initial low-temperature stirring
Formation of side products during deprotection- Presence of other acid-labile functional groups- Ensure the substrate is pure before deprotection- Consider alternative deprotection conditions if necessary

Conclusion

The asymmetric synthesis of this compound is a challenging yet rewarding endeavor that provides access to a valuable building block for drug discovery. The strategy outlined in this application note, centered around the robust and highly selective Corey-Bakshi-Shibata reduction, offers a reliable and scalable route to the desired chiral amino alcohol. Careful attention to experimental details, particularly the quality of reagents and strict temperature control, is paramount to achieving high yields and excellent enantioselectivity. The principles and protocols described herein provide a solid foundation for researchers to successfully incorporate this important fluorinated motif into their synthetic programs.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Deloux, L., & Srebnik, M. (1993). Asymmetric borane-catalyzed reactions. Chemical Reviews, 93(2), 763–784. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Yadav, J. S., & Reddy, P. T. (2000). A convenient method for the synthesis of N-Boc protected α-amino ketones. Tetrahedron Letters, 41(12), 2029-2031. [Link]

  • Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130. [Link]

  • Cho, B. T., & Chun, Y. S. (1990). A new, efficient chiral reducing agent for the asymmetric reduction of prochiral ketones. Preparation of oxazaborolidines from chiral lactam alcohols and borane. Journal of the Chemical Society, Perkin Transactions 1, 3200-3201. [Link]

Sources

Application Notes and Protocols for the Use of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids and their mimics is a cornerstone of modern peptide-based drug discovery. Fluorination, in particular, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of peptides, including metabolic stability, conformational preference, and binding affinity. This document provides a comprehensive guide to the use of 3-Amino-2,2-difluoropropan-1-ol hydrochloride, a unique fluorinated building block, in peptide synthesis. We will delve into the rationale for its use, detailed protocols for its preparation and incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), and a discussion of the anticipated impact of the gem-difluoro moiety on the resulting peptidomimetics.

Introduction: The Rationale for Fluorination and the Role of 3-Amino-2,2-difluoropropan-1-ol

Peptides are attractive therapeutic candidates due to their high potency and selectivity. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1] The introduction of fluorine into peptide structures can address these limitations. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the properties of a molecule.[1]

3-Amino-2,2-difluoropropan-1-ol is a versatile building block for the synthesis of peptidomimetics where a native amide bond is replaced by a more stable linkage. The gem-difluoromethylene group (-CF2-) is a bioisostere of the amide carbonyl oxygen, capable of acting as a hydrogen bond acceptor.[2] Its incorporation can lead to:

  • Enhanced Proteolytic Stability: The replacement of a scissile amide bond with a non-natural linker containing the difluoromethylene group can render the peptide resistant to degradation by proteases.[3]

  • Conformational Control: The highly polarized C-F bonds can induce specific conformational preferences in the peptide backbone through steric and electronic effects, potentially leading to improved binding to the target receptor.[4][5]

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of neighboring functional groups, which can impact cell permeability and overall pharmacokinetic profile.

Preparing the Building Block: Protection Strategies for 3-Amino-2,2-difluoropropan-1-ol

To incorporate 3-Amino-2,2-difluoropropan-1-ol into a peptide using standard Fmoc-based SPPS, both the primary amine and the primary alcohol functionalities must be appropriately protected. The amine is typically protected with the base-labile Fmoc group, while the hydroxyl group requires an acid-labile protecting group such as tert-butyl (tBu) or trityl (Trt).[6][7]

Diagram: Protection Strategy for 3-Amino-2,2-difluoropropan-1-ol

protection_strategy start 3-Amino-2,2-difluoropropan-1-ol Hydrochloride step1 Neutralization (e.g., NaHCO3) start->step1 free_amine 3-Amino-2,2-difluoropropan-1-ol step1->free_amine step2 Fmoc Protection (Fmoc-OSu) free_amine->step2 fmoc_protected N-Fmoc-3-amino-2,2- difluoropropan-1-ol step2->fmoc_protected step3a tBu Protection (isobutylene, cat. acid) fmoc_protected->step3a step3b Trt Protection (Trt-Cl, base) fmoc_protected->step3b final_product_tbu N-Fmoc, O-tBu- 3-amino-2,2-difluoropropan-1-ol step3a->final_product_tbu final_product_trt N-Fmoc, O-Trt- 3-amino-2,2-difluoropropan-1-ol step3b->final_product_trt

Caption: Workflow for the preparation of the protected building block.

Protocol 1: Synthesis of N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol

This protocol is based on established methods for the protection of amino alcohols.[8]

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Concentrated sulfuric acid

  • Liquid isobutylene

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization and Fmoc Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq) and stir until the solid dissolves.

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature overnight.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to yield crude N-Fmoc-3-amino-2,2-difluoropropan-1-ol. Purify by column chromatography (silica gel, EtOAc/hexane gradient).

  • O-tert-butyl Protection:

    • Dissolve the purified N-Fmoc-3-amino-2,2-difluoropropan-1-ol (1.0 eq) in DCM.

    • Cool the solution to -78 °C and add liquid isobutylene (10-20 eq).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours in a sealed vessel.

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, EtOAc/hexane gradient) to yield N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The protected 3-Amino-2,2-difluoropropan-1-ol building block can be incorporated at the N-terminus of a peptide chain during standard Fmoc-SPPS.

Diagram: SPPS Workflow for Incorporation

spps_workflow start Peptide-Resin (with free N-terminus) step1 Coupling: Protected Building Block + Coupling Reagents (e.g., HATU/DIPEA) start->step1 coupled_product Modified Peptide-Resin step1->coupled_product step2 Final Cleavage and Deprotection (e.g., TFA cocktail) coupled_product->step2 final_peptide Purified Modified Peptide step2->final_peptide

Caption: General workflow for coupling the building block in SPPS.

Protocol 2: N-Terminal Coupling of N-Fmoc, O-tBu-3-amino-2,2-difluoropropan-1-ol

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine (20% in DMF)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[9]

  • Diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin (with the final amino acid's Fmoc group removed) in DMF for 30 minutes in a peptide synthesis vessel.[10]

    • Wash the resin with DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve N-Fmoc, O-tert-butyl-3-amino-2,2-difluoropropan-1-ol (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Pre-activate the mixture for 5 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test (should be negative).[10]

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection (Optional):

    • If further modifications are desired on the newly introduced amine, the Fmoc group can be removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).[6]

    • Wash the resin with DMF (5x).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Anticipated Impact on Peptide Properties

PropertyAnticipated Effect of Incorporating the -CF₂-CH₂OH MoietyRationale
Metabolic Stability IncreasedThe C-C bond is not susceptible to cleavage by proteases that target amide bonds.[3]
Conformational Rigidity IncreasedThe gem-difluoro group can restrict bond rotation and induce specific dihedral angle preferences through steric and electronic effects.[4]
Hydrogen Bonding ModifiedThe -CF₂- group can act as a weak hydrogen bond acceptor, potentially altering intramolecular and intermolecular hydrogen bonding networks.
Lipophilicity IncreasedThe fluorine atoms will increase the local lipophilicity of the modified region of the peptide.
Solubility Potentially DecreasedIncreased lipophilicity may lead to decreased aqueous solubility.

Conclusion

This compound is a valuable building block for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. Its incorporation, through a well-defined protection and coupling strategy within the framework of Fmoc-SPPS, allows for the targeted replacement of amide bonds. The resulting gem-difluoro moiety is expected to confer increased metabolic stability and introduce conformational constraints, making this an attractive strategy for lead optimization in peptide drug discovery. The protocols outlined in this document provide a practical guide for researchers to explore the utility of this promising fluorinated building block.

References

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Zhu, J., & Bienayme, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Hunter, L., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 12(4), 1465-1471.
  • Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 680-687.
  • Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994-8043.
  • Schon, I., & Kisfaludy, L. (1986). Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases. International Journal of Peptide and Protein Research, 28(5), 463-473.
  • Kumar, S., et al. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Omega, 3(8), 9826-9834.
  • Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994-8043.
  • Bofill, J. M., et al. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Journal of Peptide Research, 65(4), 481-490.
  • Aapptec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Qiu, X., et al. (2013). Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. Journal of Visualized Experiments, (78), e50625.
  • Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.
  • Fustero, S., et al. (2015). N-Difluoromethyl-triazole as a constrained scaffold in peptidomimetics.
  • Beyerman, H. C., & Bontekoe, J. S. (1962). The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8), 691-698.
  • Frohn, M., et al. (2020). The development of a structurally distinct series of BACE1 inhibitors via the (Z)-fluoro-olefin amide bioisosteric replacement. Bioorganic & Medicinal Chemistry Letters, 30(15), 127240.
  • Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Van der Veken, P., et al. (2016). Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. ChemMedChem, 11(20), 2268-2273.
  • CN109232321A. (2019). A kind of Fmoc-Thr(tBu)
  • Guryanov, I., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6099.
  • CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203.
  • O'Mahony, G., & Tenti, G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(8), 837-851.
  • CN103232369B. (2015). Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester.

Sources

Scale-Up Synthesis of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride: An Application Note and Protocol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorinated synthons, 3-Amino-2,2-difluoropropan-1-ol and its derivatives are of particular interest. This structural motif serves as a valuable building block for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and therapeutic agents.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 3-Amino-2,2-difluoropropan-1-ol hydrochloride. It details a robust and scalable synthetic route, emphasizing safety, process control, and analytical validation to ensure the production of a high-purity active pharmaceutical ingredient (API) precursor.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful planning and execution, especially when transitioning from laboratory to pilot plant scale. The chosen synthetic pathway is designed for scalability, safety, and efficiency.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward approach starting from a readily available precursor.

Retrosynthesis target 3-Amino-2,2-difluoropropan-1-ol HCl intermediate1 Protected 3-Amino-2,2-difluoropropan-1-ol target->intermediate1 Deprotection & Salt Formation intermediate2 Protected 3-Azido-2,2-difluoropropan-1-ol intermediate1->intermediate2 Azide Reduction intermediate3 Protected 2,2-difluoro-3-hydroxypropanal intermediate2->intermediate3 Azide Introduction start Protected Dihydroxyacetone intermediate3->start Oxidation

Caption: Retrosynthetic pathway for 3-Amino-2,2-difluoropropan-1-ol HCl.

The overall synthetic workflow can be visualized as a three-stage process: Core Fluorination and Functionalization , Purification and Isolation , and finally, Quality Control and Documentation .

Synthetic Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Purification & Isolation cluster_2 Stage 3: Quality Control A Starting Material: Protected Dihydroxyacetone B Deoxyfluorination A->B C Hydroxymethylation B->C D Azide Introduction C->D E Azide Reduction to Amine D->E F Crude Product Isolation E->F G Crystallization F->G H HCl Salt Formation G->H I Final Product Drying H->I J Spectroscopic Analysis (NMR, IR) I->J K Chromatographic Purity (HPLC) J->K L Elemental Analysis K->L M Final Documentation L->M

Caption: Overall workflow for the synthesis and quality control of the target compound.

Part 1: Detailed Synthesis Protocol

This section outlines a step-by-step protocol for the synthesis of this compound, suitable for scaling up to a multi-gram or kilogram scale.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1,3-Dihydroxyacetone dimer96-26-4Major Chemical SupplierStarting Material
Diethylaminosulfur trifluoride (DAST)38078-09-0Specialized Reagent SupplierCaution: Highly Reactive and Toxic
Paraformaldehyde30525-89-4Major Chemical Supplier
Sodium Azide26628-22-8Major Chemical SupplierCaution: Highly Toxic and Explosive
Palladium on Carbon (10%)7440-05-3Major Chemical SupplierHydrogenation Catalyst
Hydrochloric Acid (in Dioxane)7647-01-0Major Chemical SupplierFor salt formation
Dichloromethane (DCM)75-09-2Major Chemical SupplierAnhydrous
Tetrahydrofuran (THF)109-99-9Major Chemical SupplierAnhydrous
Methanol (MeOH)67-56-1Major Chemical Supplier
Ethyl Acetate (EtOAc)141-78-6Major Chemical Supplier
Hexanes110-54-3Major Chemical Supplier
Step 1: Synthesis of 2,2-Difluoro-1,3-propanediol

The initial and most critical step is the introduction of the gem-difluoro moiety. This is achieved through a deoxofluorination reaction on a protected dihydroxyacetone derivative. While several fluorinating agents exist, Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation, though it must be handled with extreme care due to its reactivity and toxicity.[4][5] For larger scale synthesis, more thermally stable alternatives like Deoxo-Fluor® could be considered.[6]

Protocol:

  • In a suitably sized, inerted (Argon or Nitrogen) reactor equipped with a mechanical stirrer, dropping funnel, and temperature probe, suspend 1,3-dihydroxyacetone dimer in anhydrous dichloromethane (DCM).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST in anhydrous DCM via the dropping funnel, maintaining the internal temperature below -65 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Caution: Gas evolution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,2-difluoro-1,3-propanediol.

Step 2: Conversion to 3-Azido-2,2-difluoropropan-1-ol

The next phase involves the selective functionalization of one of the primary alcohols to introduce a nitrogen-containing group, which will ultimately become the amine. A common strategy is the introduction of an azide group, which can be cleanly reduced in a subsequent step.[7]

Protocol:

  • Dissolve the crude 2,2-difluoro-1,3-propanediol in a suitable solvent such as anhydrous THF.

  • To this solution, add triphenylphosphine, followed by diisopropyl azodicarboxylate (DIAD) at 0 °C.

  • Slowly add a solution of diphenylphosphoryl azide (DPPA) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-azido-2,2-difluoropropan-1-ol.

Step 3: Reduction of the Azide to 3-Amino-2,2-difluoropropan-1-ol

The azide is a versatile precursor to the amine and can be reduced under various conditions. For a scalable and clean reaction, catalytic hydrogenation is often the method of choice.

Protocol:

  • Dissolve the 3-azido-2,2-difluoropropan-1-ol in methanol.

  • Carefully add 10% Palladium on Carbon catalyst under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2,2-difluoropropan-1-ol.

Step 4: Formation and Purification of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine. Crystallization of the salt is also an effective purification method.

Protocol:

  • Dissolve the crude 3-amino-2,2-difluoropropan-1-ol in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in dioxane or isopropanol with stirring.

  • The hydrochloride salt should precipitate out of the solution. The crystallization can be encouraged by cooling the mixture.

  • Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to a constant weight.

Part 2: Scale-Up Considerations and Safety

Transitioning a synthesis from the bench to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Process Safety
  • Fluorinating Agents: Reagents like DAST are hazardous and require specialized handling procedures.[8] On a larger scale, the use of continuous flow reactors can mitigate the risks associated with highly exothermic and hazardous reactions by minimizing the reaction volume at any given time.[9][10][11]

  • Azide Chemistry: Sodium azide and other azide-containing compounds are potentially explosive and highly toxic.[7] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. The process should be carried out in a dedicated hydrogenation area with appropriate safety interlocks and monitoring.

Equipment and Reactor Design

For the fluorination step, a glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the reagents and byproducts. The reactor should be equipped with a robust cooling system to manage the exotherm. For the hydrogenation step, a stainless steel autoclave is required.

Waste Management

A comprehensive waste management plan should be in place. This includes the quenching and disposal of residual fluorinating agents and the safe handling and disposal of azide-containing waste streams.

Part 3: Analytical Characterization and Quality Control

Ensuring the purity and identity of the final product is paramount in pharmaceutical development. A battery of analytical techniques should be employed.

Analytical TechniquePurposeExpected Results
¹H NMR Structural elucidation and confirmationPeaks corresponding to the protons of the propanol backbone, with characteristic splitting patterns due to fluorine coupling.
¹⁹F NMR Confirmation of fluorine incorporationA single peak or multiplet in the expected chemical shift range for a CF₂ group.[12][13]
¹³C NMR Structural confirmationA triplet for the CF₂ carbon due to carbon-fluorine coupling.
FT-IR Spectroscopy Functional group identificationCharacteristic absorptions for O-H, N-H, and C-F bonds.
HPLC Purity assessmentA single major peak with purity >98%.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the free base.
Elemental Analysis Elemental composition confirmationCalculated and found values for C, H, N, and F should be in close agreement.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. By employing a well-designed synthetic route, paying meticulous attention to safety and process control, and implementing a thorough analytical program, it is possible to produce this valuable building block in high purity and on a scale suitable for pharmaceutical development. The protocols and considerations outlined in this application note provide a solid foundation for researchers and process chemists to successfully navigate the complexities of fluorination chemistry and contribute to the advancement of new therapeutic agents.

References

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Application Notes and Protocols: Harnessing 3-Amino-2,2-difluoropropan-1-ol Analogs for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Gem-Difluoro Motif in Chemical Biology and Drug Discovery

In the landscape of modern medicinal chemistry and chemical biology, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The gem-difluoro group (CF2), in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's metabolic stability, pKa, conformational preference, and binding affinity for its biological target.[1][2] 3-Amino-2,2-difluoropropan-1-ol hydrochloride is a versatile building block that introduces this valuable motif. Its analogs, functionalized for click chemistry, serve as powerful tools for researchers in drug development, enabling the rapid and efficient synthesis of novel conjugates and complex molecular architectures.

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are modular, high-yielding, and stereospecific, and that proceed under mild, often aqueous, conditions.[3] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a stable triazole linkage, which can act as a bioisostere for the amide bond, enhancing resistance to enzymatic degradation.[5]

This guide provides detailed protocols and technical insights for the synthesis and application of 3-Amino-2,2-difluoropropan-1-ol analogs in click chemistry. We will explore the synthesis of azide and alkyne derivatives, followed by their application in CuAAC and SPAAC reactions for bioconjugation and the construction of biologically active molecules.

I. Synthesis of "Click-Ready" 3-Amino-2,2-difluoropropan-1-ol Analogs

To utilize 3-Amino-2,2-difluoropropan-1-ol in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The primary amine of the parent compound is the key handle for these modifications.

A. Synthesis of an Alkyne-Functionalized Analog: N-propargyl-3-amino-2,2-difluoropropan-1-ol

The introduction of a propargyl group onto the primary amine is a straightforward approach to prepare an alkyne-containing analog. This is typically achieved through N-alkylation with a propargyl halide.

Rationale for Experimental Choices:

  • Base: A mild base such as potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine and allowing it to act as a nucleophile.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: The reaction is typically carried out at room temperature to moderate reflux to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Synthesis of N-propargyl-3-amino-2,2-difluoropropan-1-ol

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired N-propargyl-3-amino-2,2-difluoropropan-1-ol.

G cluster_synthesis_alkyne Synthesis of Alkyne Analog Start_alkyne 3-Amino-2,2-difluoropropan-1-ol (from hydrochloride salt) Reagents_alkyne Propargyl Bromide, K2CO3, Acetonitrile Start_alkyne->Reagents_alkyne Alkylation Purification_alkyne Filtration & Column Chromatography Reagents_alkyne->Purification_alkyne Product_alkyne N-propargyl-3-amino-2,2-difluoropropan-1-ol Purification_alkyne->Product_alkyne

Caption: Workflow for the synthesis of an alkyne-functionalized analog.

B. Synthesis of an Azide-Functionalized Analog: 3-Azido-2,2-difluoropropan-1-ol

The conversion of a primary amine to an azide is efficiently achieved through a diazotransfer reaction. Modern diazotransfer reagents are safer alternatives to older, more hazardous methods.[1][6][7]

Rationale for Experimental Choices:

  • Diazotransfer Reagent: Imidazole-1-sulfonyl azide hydrochloride or 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) are effective and relatively safe reagents for this transformation.[1][8]

  • Base: A non-nucleophilic organic base like triethylamine or DIPEA is used to facilitate the reaction.

  • Catalyst: In some protocols, copper(II) sulfate can be used to catalyze the diazotransfer to primary amines.[7]

  • Solvent: A polar solvent such as methanol or a mixture of dichloromethane and water is typically employed.

Experimental Protocol: Synthesis of 3-Azido-2,2-difluoropropan-1-ol

  • Dissolve this compound (1.0 eq) in methanol.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Add a solution of imidazole-1-sulfonyl azide hydrochloride (1.1 eq) in methanol dropwise.

  • Add copper(II) sulfate pentahydrate (0.02 eq).

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Azido-2,2-difluoropropan-1-ol.

G cluster_synthesis_azide Synthesis of Azide Analog Start_azide 3-Amino-2,2-difluoropropan-1-ol (from hydrochloride salt) Reagents_azide Imidazole-1-sulfonyl azide, Et3N, CuSO4 (cat.) Start_azide->Reagents_azide Diazotransfer Purification_azide Extraction & Column Chromatography Reagents_azide->Purification_azide Product_azide 3-Azido-2,2-difluoropropan-1-ol Purification_azide->Product_azide

Caption: Workflow for the synthesis of an azide-functionalized analog.

II. Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles. The presence of the gem-difluoro group in our analogs does not significantly impede the reaction and can even enhance the properties of the resulting triazole product.[9][10]

Rationale for Experimental Choices:

  • Copper Source: Copper(II) sulfate in the presence of a reducing agent like sodium ascorbate is a common and convenient source of the active Cu(I) catalyst.[11]

  • Ligand: A ligand such as TBTA (tris(benzyltriazolylmethyl)amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often used to stabilize the Cu(I) catalyst and prevent oxidative side reactions. THPTA is particularly useful for reactions in aqueous media.

  • Solvent: A variety of solvents can be used, including mixtures of water and a miscible organic solvent like t-butanol, DMSO, or DMF. For reactions with fluorinated compounds, glycerol has also been shown to be an effective green solvent.[11]

Experimental Protocol: CuAAC Conjugation of an Azide-Containing Peptide with N-propargyl-3-amino-2,2-difluoropropan-1-ol

  • Dissolve the azide-functionalized peptide (1.0 eq) in a mixture of water and t-butanol (e.g., 3:1 v/v).

  • Add N-propargyl-3-amino-2,2-difluoropropan-1-ol (1.5 eq).

  • Prepare a fresh solution of sodium ascorbate (5 eq) in water and add it to the reaction mixture.

  • Prepare a solution of copper(II) sulfate pentahydrate (1 eq) and THPTA (5 eq) in water. Add this solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the peptide conjugate can be purified by preparative HPLC.

G cluster_cuaac CuAAC Bioconjugation Workflow Peptide_azide Azide-functionalized Peptide Reaction_mix Dissolve in H2O/t-BuOH Peptide_azide->Reaction_mix Alkyne_analog N-propargyl-3-amino-2,2-difluoropropan-1-ol Alkyne_analog->Reaction_mix Catalyst_prep Prepare Catalyst: CuSO4, Na Ascorbate, THPTA Reaction_mix->Catalyst_prep Add Reaction Click Reaction (RT, 1-4h) Catalyst_prep->Reaction Purification_cuaac Purification (HPLC) Reaction->Purification_cuaac Final_product Peptide-Triazole-CF2 Conjugate Purification_cuaac->Final_product

Caption: General workflow for CuAAC-mediated bioconjugation.

III. Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC, especially for applications in living systems where the cytotoxicity of copper is a concern.[12] This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a metal catalyst. Fluorinated azides have been shown to exhibit enhanced reactivity in SPAAC reactions.[4][13]

Rationale for Experimental Choices:

  • Cyclooctyne: A variety of cyclooctynes are commercially available, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The choice of cyclooctyne can influence the reaction kinetics.

  • Solvent: SPAAC reactions are often performed in aqueous buffers such as PBS, making them highly biocompatible.

  • Temperature: The reaction proceeds readily at physiological temperatures (e.g., 37 °C) or room temperature.

Experimental Protocol: SPAAC Labeling of a Protein with 3-Azido-2,2-difluoropropan-1-ol

  • Prepare a solution of the DBCO-functionalized protein in PBS (pH 7.4).

  • Add a solution of 3-Azido-2,2-difluoropropan-1-ol (10-50 eq) in DMSO to the protein solution. The final concentration of DMSO should be kept low (e.g., <5%) to avoid protein denaturation.

  • Incubate the reaction mixture at 37 °C for 1-2 hours.

  • Remove the excess azide reagent by spin filtration or dialysis.

  • The labeled protein can be analyzed by SDS-PAGE and mass spectrometry to confirm conjugation.

IV. Applications in Drug Discovery: Fluorinated Triazoles as Bioactive Scaffolds

The triazole ring formed via click chemistry is not merely a linker; it is a key pharmacophore that can engage in hydrogen bonding and dipole interactions with biological targets. When combined with the unique properties of the gem-difluoro group, the resulting fluorinated triazoles represent a privileged scaffold in drug discovery.[5][9][10]

Table 1: Examples of Bioactive Fluorinated Triazoles

Compound ClassTarget/ActivityIC50/EC50Reference
Imidazopyridine-linked 1,2,3-triazolesAnticancer (various cell lines)0.51–47.94 µM[9][10]
Melampomagnolide B-1,2,3-triazole conjugatesAnticancer (60 human cancer cell lines)0.02–0.99 µM (GI50)[9][10]
Nucleoside-1,2,3-triazole hybridsAntiviral9.6–10.98 µM[9][10]
Fused heterocycle-1,2,3-triazole conjugatesAnticancer (breast carcinoma)5.6–29.6 µM[9][10]

The data in Table 1 demonstrates that the incorporation of fluorine into triazole-containing molecules can lead to potent biological activity across a range of therapeutic areas.[9][10] The gem-difluoro group in our building blocks can enhance metabolic stability, a crucial parameter in drug design.

V. Conclusion and Future Perspectives

This compound is a valuable starting material for the synthesis of versatile, fluorinated building blocks for click chemistry. The protocols outlined in this guide provide a solid foundation for researchers to access alkyne and azide-functionalized analogs and apply them in both CuAAC and SPAAC reactions. The resulting gem-difluorinated triazole products have significant potential in bioconjugation, serving as stable linkages for attaching probes or other molecules to biomolecules, and in drug discovery, where they can act as potent bioactive agents. The continued exploration of fluorinated building blocks in click chemistry will undoubtedly fuel innovation in the development of next-generation therapeutics and chemical biology tools.

VI. References

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  • Kitamura, M., et al. (2009). A reagent for safe and efficient diazo-transfer to primary amines: 2-azido-1,3-dimethylimidazolinium hexafluorophosphate. Organic & Biomolecular Chemistry, 7(19), 3951-3958. [Link][1]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a bioorthogonal reaction for the development and application of bioconjugates. Pharmaceutical Research, 25(10), 2216-2230. [Link][3]

  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link][14]

  • Curly Arrow. (2012, November 18). Diazotransfer - Synthesising Azides from Amines. [Link][15]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. [Link][16]

  • Google Patents. (1975). Process for the preparation of propargylamine. [17]

  • Ahmad, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link][9][10]

  • Ahmad, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link][5]

  • Organic Letters. (2026). Ahead of Print. [Link][18]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. [Link][2]

  • Tomčo, M., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link][4]

  • Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. [Link][8]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(15), 4425. [Link][11]

  • National Center for Biotechnology Information. (2013). Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent. Journal of visualized experiments : JoVE, (78), e50611. [Link][19]

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  • ResearchGate. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. [Link][21]

  • National Center for Biotechnology Information. (2013). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Bioconjugate chemistry, 24(11), 1835–1847. [Link][22]

  • National Center for Biotechnology Information. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Archiv der Pharmazie, 344(12), 809–817. [Link][23]

  • National Center for Biotechnology Information. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances, 8(72), 41331–41334. [Link][12]

  • ACS Publications. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 18(17), 4344–4347. [Link][24]

  • Semantic Scholar. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link][25]

  • MDPI. (2020). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 25(11), 2658. [Link][26]

  • Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(48), 35081-35105. [Link][27]

  • Royal Society of Chemistry. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(11), 2876-2883. [Link][28]

  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link][29]

  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. The Journal of Organic Chemistry. [Link][30]

  • ResearchGate. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link][31]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link][32]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3467. [Link][33]

  • National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-2-propanol. [Link][34]

  • ChemRxiv. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. [Link][13]

  • Google Patents. (2015). Synthesis method of 3-amino-1,2-propanediol. [35]

  • PubChem. (n.d.). 2,2-Difluoropropane-1,3-diamine. [Link][36]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for Reactions with 3-Amino-2,2-difluoropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-2,2-difluoropropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reactions with this versatile fluorinated building block. The unique structural features of this compound, namely the gem-difluoro group and the primary alcohol, present both opportunities and challenges in synthetic chemistry. This resource aims to provide practical, field-proven insights to help you navigate these challenges and maximize your reaction yields.

I. Understanding the Molecule: Key Physicochemical Properties

This compound (CAS: 155310-11-5) is a trifunctional building block with a primary amine, a primary alcohol, and a gem-difluoro group. The hydrochloride salt form enhances its stability and shelf-life.

PropertyValueSource
Molecular FormulaC₃H₈ClF₂NO
Molecular Weight147.55 g/mol
AppearanceWhite to off-white solid
Storage2-8°C, under inert atmosphere

The presence of the electron-withdrawing gem-difluoro group significantly lowers the pKa of the neighboring amine, reducing its nucleophilicity compared to its non-fluorinated counterpart. This is a critical consideration for reaction design, particularly in acylation and peptide coupling reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Handling and Solubility

Q1: How should I handle and store this compound?

A1: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. When handling, it is advisable to work in a glovebox or under a stream of dry inert gas to minimize exposure to moisture.

Q2: What are the best solvents for dissolving this compound for a reaction?

A2: As a hydrochloride salt, its solubility in non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is limited. For reactions, it is often necessary to first liberate the free amine. However, if using the salt directly, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used. For reactions in less polar solvents, creating a slurry and adding a base to generate the free amine in situ is a common strategy. The solubility of amino acids and their salts is highly dependent on the solvent system and pH[1].

B. Amide Bond Formation (N-Acylation)

Q3: I am getting low yields in my amide coupling reaction. What are the likely causes and how can I improve the yield?

A3: Low yields in amide coupling reactions with 3-Amino-2,2-difluoropropan-1-ol are often due to a combination of factors:

  • Reduced Nucleophilicity of the Amine: The gem-difluoro group is strongly electron-withdrawing, which reduces the nucleophilicity of the primary amine.

  • Steric Hindrance: While the amine is primary, the adjacent difluoromethylene group can introduce some steric bulk.

  • Incomplete Liberation of the Free Amine: If you are starting from the hydrochloride salt, insufficient base will result in a portion of the amine remaining protonated and unreactive.

Troubleshooting Strategies:

  • Liberate the Free Amine: Before the coupling reaction, it is highly recommended to liberate the free amine from the hydrochloride salt. This can be done by partitioning the salt between an organic solvent (like DCM or EtOAc) and an aqueous basic solution (e.g., saturated NaHCO₃ or a dilute NaOH solution). After extraction and drying of the organic layer, the solvent can be removed to yield the free amine, which should be used immediately.

  • Choice of Coupling Reagents: For sterically hindered or electron-deficient amines, standard carbodiimide coupling agents like DCC or EDC may not be sufficient. More potent coupling reagents are often required.[2]

    • Uronium/Aminium-based Reagents: Reagents such as HATU, HBTU, and HCTU are highly effective for coupling with less nucleophilic amines.[2] They rapidly form activated esters that readily react with the amine.

    • Phosphonium-based Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings.[2]

  • Reaction Conditions:

    • Base: When using the hydrochloride salt directly in the coupling reaction, at least two equivalents of a non-nucleophilic base are required. One equivalent to neutralize the hydrochloride salt and another to facilitate the coupling reaction. Common choices include N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3]

    • Solvent: Aprotic polar solvents like DMF or NMP are generally good choices for these coupling reactions.[3]

    • Temperature: While many coupling reactions are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield of reactions with challenging substrates. However, be mindful of potential side reactions at elevated temperatures.

Q4: I am observing side products in my reaction. What are they likely to be?

A4: Potential side reactions include:

  • O-acylation: The primary alcohol can also be acylated, leading to the formation of an ester byproduct. This is more likely to occur with highly reactive acylating agents or under forcing conditions.

  • N,N-diacylation: While less common for primary amines, it is a possibility with a large excess of a highly reactive acylating agent.

  • Racemization: If your carboxylic acid coupling partner is chiral, there is a risk of racemization, especially with carbodiimide reagents without additives. The use of additives like HOBt or HOAt can help to suppress racemization.[3]

Workflow for Optimizing Amide Coupling:

AmideCouplingWorkflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_troubleshooting Troubleshooting start Start with 3-Amino-2,2-difluoropropan-1-ol HCl free_amine Liberate free amine (aq. base extraction) start->free_amine Recommended coupling Couple with Carboxylic Acid free_amine->coupling reagents Choose Coupling Reagent (e.g., HATU, HBTU, PyBOP) coupling->reagents base Add Base (e.g., DIPEA, TEA) coupling->base solvent Select Solvent (e.g., DMF, NMP) coupling->solvent low_yield Low Yield? coupling->low_yield side_products Side Products? coupling->side_products optimize Optimize: - Temperature - Reaction time - Reagent equivalents low_yield->optimize protect_OH Consider O-protection (e.g., TBDMS, Boc) side_products->protect_OH

Caption: Workflow for optimizing amide coupling reactions.

C. Protecting Group Strategies

Q5: I need to perform a reaction at another site on my molecule. How can I selectively protect the amino group of 3-Amino-2,2-difluoropropan-1-ol?

A5: The most common protecting groups for amines are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

  • Boc Protection: This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium hydroxide in a solvent mixture such as THF/water or dioxane/water. Given the reduced nucleophilicity of the amine, the reaction may require slightly longer reaction times or gentle heating compared to non-fluorinated analogs.[4]

  • Fmoc Protection: This is usually carried out using Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium bicarbonate in an aqueous/organic solvent system.[5]

Q6: How can I selectively protect the hydroxyl group?

A6: Silyl ethers are a common choice for protecting primary alcohols. For example, tert-butyldimethylsilyl (TBDMS) protection can be achieved using TBDMS-Cl and imidazole in DMF. This protecting group is generally stable to the conditions used for amide coupling and can be removed later with a fluoride source like tetrabutylammonium fluoride (TBAF).

Q7: Can I selectively react the amine in the presence of the unprotected alcohol?

A7: Yes, due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation is generally achievable, especially when using standard peptide coupling reagents at or below room temperature. However, for very reactive electrophiles (e.g., acid chlorides), competitive O-acylation can be an issue.

Orthogonal Protecting Group Strategy:

ProtectionStrategy cluster_N_protection N-Protection cluster_O_protection O-Protection start 3-Amino-2,2-difluoropropan-1-ol boc Boc Protection ((Boc)₂O, Base) start->boc fmoc Fmoc Protection (Fmoc-Cl, Base) start->fmoc tbdms TBDMS Protection (TBDMS-Cl, Imidazole) start->tbdms boc->tbdms Sequential Protection fmoc->tbdms Sequential Protection

Caption: Protecting group strategies for 3-Amino-2,2-difluoropropan-1-ol.

D. Purification

Q8: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

A8: The purification of polar, basic compounds can be challenging. Here are several approaches:

  • Modified Silica Gel Chromatography:

    • Amine-Treated Silica: Using silica gel that has been pre-treated with a small amount of triethylamine in the eluent can help to reduce tailing and improve the separation of basic compounds.

    • Ammonia in the Mobile Phase: For very polar amines, a mobile phase containing a small percentage of ammonium hydroxide in methanol, mixed with a less polar solvent like DCM, can be effective.

  • Reverse-Phase Chromatography (C18): This is often a good option for polar compounds. A mobile phase of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Ion-Exchange Chromatography: For compounds that are readily protonated, cation-exchange chromatography can be a powerful purification method.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system can be an excellent way to achieve high purity.

III. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • If starting with the hydrochloride salt, dissolve or suspend this compound (1.0 eq) in a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the resulting free amine immediately.

  • In a separate flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the free 3-Amino-2,2-difluoropropan-1-ol (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Boc-Protection of the Amino Group
  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with ethyl acetate and wash with 5% aqueous citric acid and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can be further purified by column chromatography if necessary.

IV. References

  • Pharmaffiliates. 3-Amino-2,2-difluoropropan-1-ol. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

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Validation & Comparative

The Strategic Advantage of Gem-Difluorination: A Comparative Guide to 3-Amino-2,2-difluoropropan-1-ol Hydrochloride and Related Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates represents a powerful strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The unique electronic properties of fluorine can profoundly influence a molecule's acidity (pKa), lipophilicity (LogP), and metabolic stability, often leading to enhanced efficacy and a more favorable safety profile.[1][2] Among the various fluorination tactics, the introduction of a gem-difluoro (CF2) group is particularly noteworthy. This motif can act as a bioisostere for carbonyl groups or ethers, introducing polarity and conformational constraints that can be advantageous for target binding and metabolic resistance.[3]

This guide provides an in-depth comparison of 3-amino-2,2-difluoropropan-1-ol hydrochloride with its non-fluorinated and mono-fluorinated analogues. While direct experimental data for the gem-difluorinated compound is not extensively available in public literature, this guide will leverage established principles of physical organic chemistry and data from related structures to provide a robust framework for its evaluation. We will delve into the expected shifts in key physicochemical properties, provide detailed protocols for their experimental determination, and discuss the strategic implications for drug design.

The Panel of Compared Amino Alcohols

To understand the impact of fluorine substitution, we will consider a panel of four 3-amino-propanol derivatives:

  • 3-Amino-1-propanol: The non-fluorinated parent compound.

  • 3-Amino-2-fluoropropan-1-ol: The mono-fluorinated analogue.

  • 3-Amino-2,2-difluoropropan-1-ol: The target gem-difluorinated compound (properties discussed as hydrochloride salt).

  • 3-Amino-1,1,1-trifluoropropan-2-ol: An isomeric trifluoromethyl-containing analogue for broader context.

Physicochemical Property Comparison: The Impact of Fluorination

The introduction of fluorine atoms, particularly the strongly electron-withdrawing gem-difluoro group, is anticipated to have a significant and predictable impact on the amine's basicity and the molecule's overall lipophilicity.

CompoundStructureMolecular Weight ( g/mol )pKa (Amine)LogP
3-Amino-1-propanol HO-(CH₂)₃-NH₂75.119.96 (experimental)[4]-1.13 (experimental)[5]
3-Amino-2-fluoropropan-1-ol HO-CH₂-CHF-CH₂-NH₂93.10Est. 8.5 - 9.0-1.0 (computed)[6]
3-Amino-2,2-difluoropropan-1-ol HCl HO-CH₂-CF₂-CH₂-NH₃⁺Cl⁻111.09 (free base)Est. 6.5 - 7.5-0.58 (predicted)[7]
3-Amino-1,1,1-trifluoropropan-2-ol CF₃-CH(OH)-CH₂-NH₂129.08Not Available-0.2 (computed)[8]

Estimated pKa values are based on the known effects of fluorine substitution on amine basicity, where gem-difluorination at the β-position is expected to cause a significant pKa reduction.[9]

Key Insights from the Comparison:

  • Basicity (pKa): The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect, which stabilizes the lone pair of electrons on the nitrogen atom, thereby reducing its basicity (lowering the pKa). This effect is expected to be more pronounced with the gem-difluoro group in 3-amino-2,2-difluoropropan-1-ol compared to the monofluorinated analogue. A lower pKa can be highly beneficial in drug design, as it reduces the likelihood of undesirable interactions with biological targets like the hERG channel and can modulate a compound's absorption and distribution profile.[9]

  • Lipophilicity (LogP): While fluorine is highly electronegative, its substitution for hydrogen can increase lipophilicity. This is because the C-F bond is more hydrophobic than a C-H bond. The predicted LogP values suggest a trend of increasing lipophilicity with an increasing number of fluorine atoms. This modulation of LogP is a critical tool for optimizing a drug candidate's ability to cross cell membranes and reach its target.[4][10]

Synthesis Pathway for 3-Amino-2,2-difluoropropan-1-ol

While specific patents for the standalone synthesis of 3-amino-2,2-difluoropropan-1-ol are not readily found, a plausible synthetic route can be constructed based on established methods for the synthesis of fluorinated amino alcohols. A common approach involves the reduction of a corresponding fluorinated amino acid or derivative.

Synthesis_Workflow cluster_0 Conceptual Synthesis of 3-Amino-2,2-difluoropropan-1-ol A Ethyl 2,2-difluoro-3-nitropropanoate B Ethyl 3-amino-2,2-difluoropropanoate A->B Reduction of Nitro Group (e.g., H₂, Pd/C) C 3-Amino-2,2-difluoropropan-1-ol B->C Ester Reduction (e.g., LiAlH₄, THF)

Caption: Conceptual workflow for the synthesis of 3-amino-2,2-difluoropropan-1-ol.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted properties and enable a robust comparison, the following experimental protocols are recommended.

Determination of Amine pKa via ¹⁹F NMR Titration

Rationale: For fluorinated compounds, ¹⁹F NMR provides a highly sensitive method to determine pKa. The chemical shift of the fluorine nucleus is sensitive to changes in the electronic environment, such as the protonation state of a nearby amine.

pKa_Determination_Workflow cluster_1 pKa Determination Workflow prep Prepare buffered solutions (e.g., pH 4 to 10) sample Dissolve fluorinated amino alcohol in each buffered solution prep->sample nmr Acquire ¹⁹F NMR spectra for each sample sample->nmr plot Plot ¹⁹F chemical shift (δ) vs. pH nmr->plot fit Fit data to Henderson-Hasselbalch equation to determine pKa plot->fit

Caption: Workflow for pKa determination using ¹⁹F NMR.

Step-by-Step Protocol:

  • Prepare a series of aqueous buffer solutions with known pH values, spanning a range from approximately 2 pH units below to 2 pH units above the estimated pKa (e.g., pH 4 to 10).

  • Prepare a stock solution of the fluorinated amino alcohol in a suitable solvent (e.g., D₂O).

  • Create a set of NMR samples by adding a small, consistent amount of the stock solution to each buffer solution in an NMR tube.

  • Acquire the ¹⁹F NMR spectrum for each sample, ensuring consistent acquisition parameters.

  • Record the ¹⁹F chemical shift (δ) for the fluorine signal in each spectrum.

  • Plot the chemical shift (δ) as a function of pH.

  • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.[11][12]

Measurement of Lipophilicity (LogP) by the Shake-Flask Method with ¹⁹F NMR Quantification

Rationale: The "shake-flask" method is the gold standard for LogP determination. Using ¹⁹F NMR for quantification is particularly advantageous for fluorinated compounds, as it avoids the need for a UV chromophore and offers high sensitivity and specificity.

Step-by-Step Protocol:

  • Prepare a saturated solution of 1-octanol in water and water in 1-octanol by mixing and allowing the phases to separate.

  • Dissolve a precisely weighed amount of the fluorinated amino alcohol in the water-saturated octanol or octanol-saturated water.

  • Add an equal volume of the other phase to a sealed vial.

  • Agitate the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully remove an aliquot from both the aqueous and octanol layers.

  • Prepare each aliquot for ¹⁹F NMR analysis by adding a known concentration of an internal standard (e.g., trifluoroethanol).

  • Acquire ¹⁹F NMR spectra and determine the concentration of the amino alcohol in each phase by comparing the integral of its signal to that of the internal standard.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][13]

In Vitro Metabolic Stability Assessment using Liver Microsomes

Rationale: Liver microsomes contain a high concentration of cytochrome P450 enzymes, which are major contributors to Phase I metabolism of many drugs. This assay provides a measure of a compound's intrinsic clearance. The increased strength of the C-F bond compared to a C-H bond often leads to enhanced metabolic stability.[1][5]

Metabolic_Stability_Workflow cluster_2 Metabolic Stability Assay Workflow start Pre-incubate liver microsomes and test compound at 37°C initiate Initiate reaction with NADPH start->initiate quench Quench reaction at various time points initiate->quench analyze Analyze remaining parent compound by LC-MS/MS quench->analyze plot Plot ln(% remaining) vs. time analyze->plot calculate Calculate half-life (t½) and intrinsic clearance (Clint) plot->calculate

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for P450 enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (Clint).[14]

Strategic Implications for Drug Development

The strategic introduction of a gem-difluoro group, as in 3-amino-2,2-difluoropropan-1-ol, offers several potential advantages for drug discovery programs:

  • Improved Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the gem-difluoro position resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved oral bioavailability.[1][5]

  • Modulation of Physicochemical Properties: The ability to fine-tune pKa and lipophilicity allows for the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties. A lower pKa can reduce off-target toxicities, while an optimal LogP can enhance membrane permeability.

  • Conformational Control: The steric bulk and electronic nature of the CF2 group can restrict the conformational flexibility of a molecule, potentially locking it into a bioactive conformation for improved target binding affinity.

By understanding and experimentally verifying the effects of gem-difluorination on small amino alcohols, researchers can more effectively leverage this powerful tool to design and develop safer and more effective therapeutics.

References

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The Strategic Advantage of Gem-Difluorination: A Cost-Benefit Analysis of 3-Amino-2,2-difluoropropan-1-ol Hydrochloride in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in early-stage discovery is a critical decision with far-reaching implications for a candidate's ultimate success. This guide provides an in-depth technical analysis of 3-Amino-2,2-difluoropropan-1-ol hydrochloride, a fluorinated amino alcohol building block, and objectively compares its utility and cost-effectiveness against its non-fluorinated and mono-fluorinated analogs. By examining the synthetic accessibility, physicochemical properties, and potential downstream pharmacological benefits, we aim to provide a clear rationale for the strategic incorporation of this gem-difluorinated motif in modern drug discovery programs.

The introduction of fluorine into drug candidates has become a well-established strategy to enhance a molecule's pharmacological profile.[1][2] The unique properties of the fluorine atom, such as its high electronegativity and small size, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity.[3] This guide focuses on the specific advantages conferred by the gem-difluoro group in this compound and presents a cost-benefit analysis to aid in its rational application in research and development (R&D).

Comparative Analysis of 3-Aminopropanol Analogs

To understand the value proposition of this compound, it is essential to compare it with its structural analogs: 3-Amino-1-propanol hydrochloride (the non-fluorinated parent molecule) and a hypothetical 3-Amino-2-fluoropropan-1-ol hydrochloride (mono-fluorinated intermediate).

Feature3-Amino-1-propanol Hydrochloride3-Amino-2-fluoropropan-1-ol HydrochlorideThis compound
Synthesis Cost LowModerateHigh
Metabolic Stability LowModerateHigh
Lipophilicity (logP) LowModerateHigh
pKa of Amino Group HigherIntermediateLower
Binding Interactions Hydrogen bondingAltered hydrogen bonding, potential for fluorine-specific interactionsEnhanced potential for specific fluorine interactions, altered lipophilic interactions
Commercial Availability High[4]Limited (custom synthesis)Moderate
The Cost of Complexity: A Look at Synthesis

The synthetic accessibility and, consequently, the cost of these building blocks are primary considerations.

  • 3-Amino-1-propanol Hydrochloride: This is a readily available and inexpensive commercial product. Its synthesis is straightforward, often involving the ammonolysis of 3-chloro-1-propanol.[5]

  • 3-Amino-2-fluoropropan-1-ol Hydrochloride: The introduction of a single fluorine atom increases synthetic complexity. Routes may involve the opening of a fluorinated epoxide or the fluorination of a protected amino alcohol, requiring specialized and often costly fluorinating reagents.

  • This compound: The gem-difluoro motif presents a greater synthetic challenge, contributing to its higher cost. Synthesis often involves multi-step sequences starting from difluorinated precursors.

While the initial procurement cost of the difluorinated compound is the highest, a comprehensive cost-benefit analysis must factor in the potential for reduced attrition rates in later stages of drug development due to improved drug-like properties.

The Performance Advantage: Why Gem-Difluorination Matters

The strategic placement of the gem-difluoro group on the C2 position of the propanolamine backbone offers several key advantages that can justify the higher initial investment.

Enhanced Metabolic Stability

One of the most significant benefits of fluorination is the increased resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong, and the presence of two fluorine atoms on the same carbon sterically hinders enzymatic attack (e.g., by cytochrome P450 enzymes) at that position and adjacent sites. This can lead to a longer in vivo half-life of the drug candidate, potentially reducing the required dose and dosing frequency.

Modulation of Physicochemical Properties

Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule. The gem-difluoro group in this compound can enhance its ability to cross cell membranes, which is crucial for oral bioavailability and reaching intracellular targets.[1]

pKa Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the pKa of the neighboring amino group. This can be advantageous in several ways:

  • Reduced Off-Target Effects: A lower pKa can decrease non-specific binding to off-target proteins that have acidic binding pockets.

  • Improved Cell Permeability: By reducing the extent of protonation at physiological pH, a lower pKa can lead to a higher proportion of the neutral, more membrane-permeable form of the molecule.

Unique Binding Interactions

Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets. The gem-difluoro motif provides a unique electronic and steric profile that can lead to enhanced binding affinity and selectivity for the target protein.

Experimental Protocols and Workflows

To provide a practical context for the application of these building blocks, the following section outlines a general experimental workflow for their incorporation into a lead molecule via amide coupling.

General Amide Coupling Protocol

This protocol describes the coupling of a carboxylic acid with this compound. The same general procedure can be adapted for the non-fluorinated and mono-fluorinated analogs, with potential adjustments to reaction conditions and purification methods.

Diagram of the General Amide Coupling Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Carboxylic_Acid Carboxylic Acid (Lead Scaffold) Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Carboxylic_Acid->Coupling Amino_Alcohol 3-Amino-2,2-difluoropropan-1-ol HCl Amino_Alcohol->Coupling Quench Aqueous Work-up Coupling->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Chromatography (e.g., Silica Gel) Extract->Purify Characterization Characterization (NMR, LC-MS, HRMS) Purify->Characterization

Caption: General workflow for amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq).

  • Addition of Amino Alcohol: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, LC-MS, and high-resolution mass spectrometry (HRMS).

Logical Framework for Cost-Benefit Decision Making

The decision to use this compound should be based on a careful evaluation of the potential benefits against the increased cost.

Diagram of the Decision-Making Framework

G Start Project Start: Lead Optimization Phase Problem Identified Liability with Lead Compound? (e.g., Poor Metabolic Stability, Low Bioavailability) Start->Problem No_Problem Proceed with Non-Fluorinated Analog Problem->No_Problem No Fluorination_Strategy Consider Fluorination Strategy Problem->Fluorination_Strategy Yes Cost_Analysis Cost-Benefit Analysis: - Synthesis Cost - Potential for Improved PK/PD - Target Product Profile Fluorination_Strategy->Cost_Analysis Decision Decision: Incorporate 3-Amino-2,2-difluoropropan-1-ol HCl? Cost_Analysis->Decision Incorporate Synthesize and Test Difluorinated Analog Decision->Incorporate Yes Alternative Explore Alternative Strategies (e.g., Mono-fluorination, Other Modifications) Decision->Alternative No

Caption: Decision-making framework for using the building block.

This framework highlights that the use of the more expensive difluorinated building block is most justified when addressing a known liability in a lead compound, such as poor metabolic stability. The potential for a significantly improved pharmacokinetic and pharmacodynamic profile can outweigh the initial synthetic cost, ultimately leading to a more viable drug candidate.

Conclusion

This compound represents a valuable building block for medicinal chemists seeking to enhance the properties of their drug candidates. While its synthesis is more complex and costly compared to its non-fluorinated counterpart, the strategic introduction of the gem-difluoro motif can confer significant advantages in terms of metabolic stability, bioavailability, and target engagement. A thorough cost-benefit analysis, considering the specific challenges of a drug discovery project, will enable researchers to make an informed decision on whether the upfront investment in this specialized building block is justified by the potential for long-term success. The judicious application of this compound can be a powerful tool in the development of safer and more effective medicines.

References

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A Senior Application Scientist's Guide to Reproducibility: Characterizing and Comparing 3-Amino-2,2-difluoropropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experiments is the bedrock of scientific advancement. The introduction of novel building blocks into a synthetic workflow demands a rigorous understanding of their properties and reactivity to ensure consistent and reliable outcomes. This guide provides an in-depth technical comparison of 3-Amino-2,2-difluoropropan-1-ol hydrochloride, a valuable fluorinated building block, with its non-fluorinated and mono-fluorinated counterparts. By presenting detailed experimental protocols and supporting data, this document aims to equip scientists with the knowledge to confidently incorporate this compound into their research and development programs.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorination can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4][5] The gem-difluoro motif (CF2), in particular, offers a unique combination of electronic and steric effects that can lead to improved pharmacokinetic and pharmacodynamic profiles.[4] This guide will explore these effects through a series of comparative experiments designed to be readily reproducible in a standard laboratory setting.

Comparative Analogs

To contextualize the performance of this compound, we will compare it with the following analogs:

  • 3-Amino-1-propanol: The non-fluorinated parent compound, serving as a baseline for reactivity and physical properties.

  • 3-Amino-2-fluoropropan-1-ol (hypothetical): The mono-fluorinated analog. While not as readily available, its properties can be extrapolated from known trends in fluorination chemistry, and its synthesis can be approached through established methods for fluorinating amino acids.[6]

I. Physicochemical Characterization: Ensuring Quality and Consistency

The first step in ensuring experimental reproducibility is the thorough characterization of the starting materials. This section outlines the key analytical techniques and expected outcomes for this compound and its non-fluorinated analog.

A. Identity and Purity Assessment

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment within the molecule.

  • ¹³C NMR: Characterizes the carbon framework.

  • ¹⁹F NMR: Directly observes the fluorine atoms, a crucial tool for fluorinated compounds.[7][8][9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the amino alcohol hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe for this compound include the methylene groups adjacent to the amine and alcohol, and the hydroxyl and amine protons (which may be broad or exchange with D₂O).

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum. A single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the gem-difluoro group.[10] The chemical shift will be characteristic of an aliphatic gem-difluoro moiety.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. The carbon bearing the fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of organic compounds.[11][12] For amino alcohols, reversed-phase HPLC is a common method.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) to ensure good peak shape.

  • Sample Preparation: Prepare a stock solution of the amino alcohol hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Gradient: A linear gradient from high aqueous to high organic content.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is calculated based on the relative peak areas.

B. Stability of the Hydrochloride Salt

Amine hydrochloride salts are generally more stable and easier to handle than their free base counterparts, as the protonation of the amine lone pair prevents oxidation.[13]

Experimental Protocol: Stability Assessment

  • Solid-State Stability: Store samples of the hydrochloride salt at ambient and elevated temperatures (e.g., 40 °C) for a defined period. Periodically analyze the samples by HPLC and NMR to detect any degradation.

  • Solution Stability: Prepare solutions of the hydrochloride salt in commonly used solvents (e.g., water, methanol, DMSO) and monitor their purity by HPLC over time.

II. Comparative Reactivity: Performance in a Standard Synthetic Transformation

To assess the impact of fluorination on chemical reactivity, we will examine the performance of this compound and 3-amino-1-propanol in a standard amide bond formation reaction.

A. Amide Coupling with a Carboxylic Acid

The formation of an amide bond is one of the most fundamental reactions in organic synthesis and is central to the construction of peptides and many pharmaceutical compounds.[11][14] We will use a standard and widely applicable coupling protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[15]

Diagram: EDC/HOBt Amide Coupling Workflow

G cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Carboxylic Acid Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester reacts with EDC EDC EDC->Active_Ester HOBt_Ester HOBt active ester Active_Ester->HOBt_Ester reacts with HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide reacts with Amino_Alcohol Amino Alcohol Amino_Alcohol->Amide

Caption: Workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol: Comparative Amide Coupling

  • Reaction Setup: In separate reaction vessels, dissolve a model carboxylic acid (e.g., benzoic acid, 1.0 mmol) and HOBt (1.2 mmol) in a suitable solvent (e.g., DMF or DCM).

  • Activation: Add EDC hydrochloride (1.2 mmol) to each reaction mixture and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Nucleophilic Addition: To one vessel, add this compound (1.0 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine, DIEA, 1.1 mmol) to neutralize the hydrochloride salt. To the other vessel, add 3-amino-1-propanol (1.0 mmol).

  • Reaction Monitoring: Monitor the progress of both reactions by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Work-up and Analysis: Upon completion, quench the reactions with water and extract the product with an organic solvent. Purify the crude product by column chromatography and determine the yield.

B. Expected Outcomes and Mechanistic Interpretation

The gem-difluoro group in 3-Amino-2,2-difluoropropan-1-ol is strongly electron-withdrawing. This inductive effect is expected to decrease the basicity and nucleophilicity of the adjacent amine compared to the non-fluorinated analog. Consequently, the amide coupling reaction with the fluorinated compound is anticipated to proceed at a slower rate.

Table 1: Predicted Comparative Performance Data

Parameter3-Amino-1-propanolThis compoundRationale
Purity (HPLC) >98%>98%Commercially available reagents are typically of high purity.
Amide Coupling Time FasterSlowerReduced nucleophilicity of the amine due to the electron-withdrawing CF₂ group.
Amide Coupling Yield HighPotentially lowerSlower reaction kinetics may lead to lower conversion or the formation of side products over extended reaction times.

III. Visualization of Key Concepts

Diagram: Inductive Effect of Fluorination

G cluster_non_fluorinated 3-Amino-1-propanol cluster_fluorinated 3-Amino-2,2-difluoropropan-1-ol H₂N H₂N CH₂ CH₂ CH₂_2 CH₂ CH₂_3 CH₂ OH OH H₂N_F H₂N CH₂_F CH₂ CF₂ CF₂ CF₂->CH₂_F e⁻ withdrawal CH₂_OH CH₂OH

Caption: Inductive electron withdrawal by the CF₂ group reduces electron density on the amine.

Conclusion

This guide provides a framework for the systematic evaluation of this compound and its comparison with relevant analogs. By following the detailed experimental protocols for characterization and reactivity, researchers can establish a baseline for reproducible performance in their synthetic applications. The key takeaway is that while the gem-difluoro group imparts desirable properties for drug discovery, it also modulates the reactivity of the amine functionality. Understanding and accounting for this electronic effect is crucial for successful and reproducible experimental outcomes. This guide serves as a starting point for further exploration and optimization of reaction conditions to fully harness the potential of this valuable fluorinated building block.

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